3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(6-pyridin-4-ylpyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-5-2-15(3-6-18)8-13-22-20(25)24-17-4-7-19(23-14-17)16-9-11-21-12-10-16/h2-7,9-12,14H,8,13H2,1H3,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDORKBXAEKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions and often requires a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea has several applications in scientific research:
Coordination Chemistry: The bipyridine moiety acts as a ligand, forming complexes with transition metals.
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with molecular targets such as metal ions in coordination complexes. The bipyridine moiety coordinates with metal centers, influencing the electronic properties and reactivity of the resulting complexes. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bipyridine-Containing Compounds
The 2,4'-bipyridine unit is critical for metal coordination and supramolecular assembly. For example:
- Ethyl 3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate () shares a 4-methoxyphenyl group but lacks the urea and bipyridine motifs. Its crystal structure reveals non-planar conformations due to steric hindrance from the trifluoromethyl group, suggesting that substituent position significantly impacts molecular geometry .
- The absence of a urea group in such complexes highlights the uniqueness of the target compound’s dual functionality (chelating + hydrogen-bonding).
Urea Derivatives
Urea-containing compounds are prevalent in kinase inhibitors and antimicrobial agents. Examples:
- {4-[5-Methoxy-...]-phenoxy}acetic acid esters () incorporate sulfonyl and benzimidazole groups but lack bipyridine. Their bioactivity (unreported in evidence) likely stems from sulfonylurea-like interactions with ATP-binding pockets .
- 1-(2-Methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester () contains a urea-like amide bond but differs in backbone structure. Its ester groups may enhance solubility compared to the target compound’s aromatic substituents .
4-Methoxyphenyl Derivatives
The 4-methoxyphenyl group is a common lipophilic moiety. Comparisons:
- (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone () uses this group in a cannabinoid receptor ligand context.
- Vinyliminophosphoranes () demonstrate that 4-methoxyphenyl groups can induce torsional strain in crystal lattices, which may influence the target compound’s packing efficiency .
Key Data and Hypothetical Properties
Biological Activity
3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and relevant case studies.
The synthesis of 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2,4'-bipyridine-5-carboxylic acid with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent such as carbodiimide. The reaction is conducted under anhydrous conditions and may require a catalyst to facilitate the formation of the urea linkage.
Key Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 320.39 g/mol
- CAS Number : 2034226-51-0
Biological Activity Overview
3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea exhibits a range of biological activities, primarily due to its bipyridine moiety which can act as a ligand in coordination chemistry. This section summarizes its potential applications in medicinal chemistry and materials science.
The mechanism of action involves interactions with various biological targets:
- Coordination Chemistry : The bipyridine moiety coordinates with metal ions, influencing the electronic properties of the resulting complexes.
- Medicinal Chemistry : The compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially leading to therapeutic effects against various diseases.
Biological Evaluations
Recent studies have demonstrated that compounds with similar structures exhibit significant biological activities, including anti-cancer and antimicrobial properties. Below is a summary table of relevant findings from various studies on related compounds.
| Compound | Activity | IC / MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 25.1 (GI) | |
| Compound B | Antimicrobial | 0.25 (S. aureus) | |
| Compound C | Antiproliferative | 0.47 (against Pf 3D7) |
Case Studies
- Antitumor Activity : A study evaluated a series of urea derivatives against various cancer cell lines, reporting significant antiproliferative activity. For instance, one derivative exhibited an IC value of 25.1 µM against non-small cell lung cancer cells .
- Antimicrobial Properties : Another investigation focused on similar bipyridine-containing compounds that showed potent activity against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, with MIC values ranging from 0.25 to 16 µg/mL depending on structural modifications .
- Mechanistic Insights : Research into structure-activity relationships (SAR) revealed that modifications in the urea moiety significantly influenced biological activity, suggesting that specific substituents can enhance or diminish efficacy against target pathogens or cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via urea coupling reactions. A typical approach involves reacting 2,4'-bipyridine-5-carboxylic acid derivatives with 2-(4-methoxyphenyl)ethylamine using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents such as dioxane or dichloromethane. Optimization includes adjusting reaction temperature (room temperature to 40°C), solvent polarity, and stoichiometric ratios of reagents to maximize yield (≥70%) .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR for verifying proton environments and urea bond formation (e.g., urea NH signals at δ 8.2–8.5 ppm).
- X-ray Crystallography : Resolves bipyridine planarity and intermolecular hydrogen-bonding networks (e.g., urea N–H···N interactions with pyridine rings) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 415.18) .
Q. What are the primary research applications of this compound in medicinal chemistry and materials science?
- Applications :
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru(II) or Pt(II)) due to bipyridine’s chelating ability, useful in catalysis or photoluminescent materials .
- Enzyme Inhibition : Urea derivatives often target kinases or proteases; computational docking studies suggest potential binding to ATP pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Comparative Assays : Use standardized protocols (e.g., IC50 measurements under identical buffer/pH conditions) to minimize variability.
- Bioavailability Studies : Assess solubility (e.g., logP ~2.8) and membrane permeability via Caco-2 cell models to explain discrepancies in cellular vs. enzymatic activity .
Q. What computational methods are used to model interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., EGFR or VEGFR2). Key interactions include urea H-bonds with catalytic lysine residues.
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2.0 Å over 100 ns) .
Q. What strategies improve the compound's solubility and stability for in vivo studies?
- Methodology :
- Prodrug Derivatization : Introduce phosphate groups at the methoxyphenyl moiety to enhance aqueous solubility.
- Formulation Optimization : Use cyclodextrin-based carriers or lipid nanoparticles (e.g., encapsulation efficiency >90%) .
Q. How does the electronic nature of substituents (e.g., methoxy vs. ethoxy) affect the compound’s reactivity and efficacy?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., 4-ethoxy instead of 4-methoxy) and compare:
- Electronic Effects : Hammett σ values (methoxy: σ = -0.27; ethoxy: σ = -0.24) influence urea hydrogen-bond donor strength.
- Biological Activity : Test IC50 shifts in kinase inhibition assays (e.g., ∆IC50 = 1.5 µM for methoxy vs. ethoxy) .
Data Contradictions and Validation
- Example : Conflicting reports on bipyridine’s planarity in crystallographic studies (e.g., reports a dihedral angle of 5.2°, while others suggest 12°).
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
